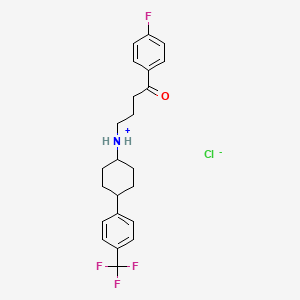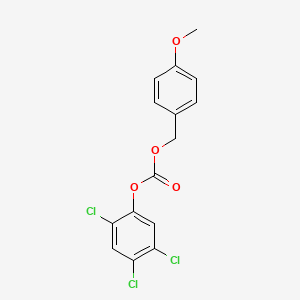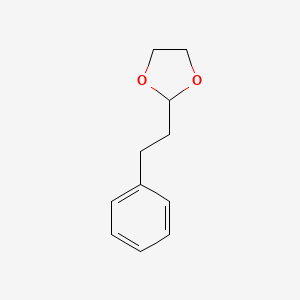
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is an organic compound that features a complex structure with a p-chlorophenyl group attached to a benzyl moiety, which is further connected to an ethylenediamine backbone substituted with dibutyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine typically involves the reaction of p-chlorobenzyl chloride with N’,N’-dibutylethylenediamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The p-chlorophenyl group and the ethylenediamine backbone play crucial roles in the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dimethylethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-diethylethylenediamine
- N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dipropylethylenediamine
Uniqueness
N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the p-chlorophenyl group enhances its reactivity and potential biological activity, while the dibutyl groups contribute to its lipophilicity and overall molecular stability.
Propiedades
Número CAS |
23892-37-7 |
|---|---|
Fórmula molecular |
C23H33ClN2 |
Peso molecular |
373.0 g/mol |
Nombre IUPAC |
N',N'-dibutyl-N-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H33ClN2/c1-3-5-17-26(18-6-4-2)19-16-25-23(20-10-8-7-9-11-20)21-12-14-22(24)15-13-21/h7-15,23,25H,3-6,16-19H2,1-2H3 |
Clave InChI |
SMATYJPXVOZGNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Butyl-9-borabicyclo[3.3.1]nonane](/img/structure/B13749327.png)

![Hydrazine,[4-(methylsulfonyl)-3-(trifluoromethyl)phenyl]](/img/structure/B13749333.png)


![Naphtho[1,2-b]thiophene](/img/structure/B13749340.png)







